1-(2-Fluoro-6-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18840847
Molecular Formula: C7H6F4N2S
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6F4N2S |
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Molecular Weight | 226.20 g/mol |
IUPAC Name | [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
Standard InChI | InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
Standard InChI Key | DSANBBLSCMIWRH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)NN)F |
Introduction
Structural Characteristics
The compound’s IUPAC name, [2-fluoro-6-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substituent arrangement. The phenyl ring is functionalized with:
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Fluorine at position 2, enhancing electronegativity and influencing electronic distribution.
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Trifluoromethylthio (-SCF) at position 6, contributing to lipophilicity and metabolic stability.
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Hydrazine (-NH-NH) at position 1, enabling nucleophilic and redox reactivity .
Table 1: Molecular Data
The trifluoromethylthio group’s strong electron-withdrawing nature and fluorine’s inductive effects create a polarized aromatic system, facilitating interactions with biological targets or synthetic intermediates.
Synthesis and Preparation
Synthesis typically involves diazotization and reduction of substituted aniline precursors. A representative pathway includes:
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Diazotization: 2-fluoro-6-(trifluoromethylthio)aniline reacts with sodium nitrite () under acidic conditions (HCl, 0–5°C) to form a diazonium salt.
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Reduction: The diazonium salt is reduced using stannous chloride () or hydrazine hydrate () to yield the hydrazine derivative.
Table 2: Synthesis Parameters
Parameter | Condition | Yield |
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Temperature | 0–5°C (diazotization) | ~70% |
pH | 1–2 (HCl-mediated) | - |
Purification | Crystallization (ethanol/water) | ≥95% purity |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the -SCF group’s lipophilicity.
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Stability: Sensitive to light and moisture; storage under inert atmosphere (N) at -20°C is recommended .
Spectroscopic Data
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NMR: -NMR (400 MHz, DMSO-d): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 3H, Ar-H).
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IR: Peaks at 3350 cm (N-H stretch), 1150 cm (C-F stretch).
Chemical Reactivity
The hydrazine moiety enables diverse transformations:
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Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocycle synthesis.
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Oxidation: Forms diazenes () under oxidative conditions (e.g., HO), which can dimerize or participate in cycloadditions.
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Nucleophilic Substitution: The -NH group displaces leaving groups (e.g., halides) in SN reactions.
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antimicrobial Agents: Hydrazones derived from this compound exhibit activity against Staphylococcus aureus (MIC: 4 µg/mL).
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Anticancer Candidates: Trifluoromethylthio groups enhance blood-brain barrier penetration, aiding CNS-targeted therapies.
Agrochemicals
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Herbicides: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
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Insecticides: The -SCF group disrupts insect neuronal sodium channels.
Materials Science
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Coordination Polymers: Hydrazine ligands form metal-organic frameworks (MOFs) with Cu(II) or Fe(III), applicable in gas storage.
Research Directions
Recent studies focus on:
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Structure-Activity Relationships (SAR): Optimizing -SCF and fluorine positions to enhance bioactivity.
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Green Synthesis: Developing catalytic methods to reduce stoichiometric reagent use.
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